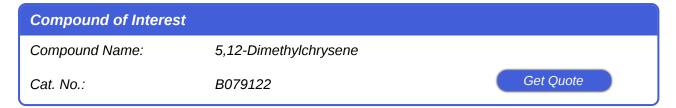


Physicochemical Properties of 5,12-Dimethylchrysene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) belonging to the chrysene family. As a methylated derivative of chrysene, its physicochemical properties, metabolic fate, and biological activity are of significant interest in the fields of toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of **5,12-Dimethylchrysene**, details on its metabolic pathways, and the experimental protocols used for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of **5,12-Dimethylchrysene** are summarized in the table below. It is important to note that while some data for this specific isomer is available, other properties are inferred from closely related compounds due to a lack of direct experimental values in publicly accessible literature.



Property	Value	Source/Notes
Molecular Formula	C20H16	[1][2]
Molecular Weight	256.34 g/mol	[1][2]
CAS Number	14250-05-6	[2]
Appearance	Crystalline solid	Inferred from related PAHs.
Melting Point	Data not available	Specific experimental data for 5,12-dimethylchrysene is not readily available in the reviewed literature. For comparison, 5,6-dimethylchrysene has a melting point of 129.3 °C.[3]
Boiling Point	Data not available	Specific experimental data for 5,12-dimethylchrysene is not readily available. For comparison, 5,6-dimethylchrysene has a boiling point of 200 °C.[3]
Solubility	Poorly soluble in water; soluble in organic solvents.	PAHs are generally lipophilic and have low aqueous solubility.[4][5] Quantitative data for 5,12-dimethylchrysene in specific solvents is not available.
UV-Vis Absorption (λmax)	~280–320 nm	This range is suggested for distinguishing it from its isomers.[6] Specific molar absorptivity values are not available.

Spectral Data



Detailed spectral data is crucial for the unambiguous identification and characterization of **5,12-Dimethylchrysene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data for **5,12-Dimethylchrysene** are not detailed in the available literature. However, the expected spectra would show signals in the aromatic region for the protons and carbons of the chrysene backbone, and distinct signals in the aliphatic region corresponding to the two methyl groups. The exact chemical shifts would be influenced by the steric strain and electronic environment imposed by the methyl groups at the 5 and 12 positions.

Mass Spectrometry (MS)

The nominal mass of **5,12-Dimethylchrysene** is 256 g/mol . High-resolution mass spectrometry would yield a more precise mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would be characteristic of the dimethylchrysene structure, likely showing a prominent molecular ion peak due to the stability of the aromatic system.

Experimental Protocols Synthesis of 5,12-Dimethylchrysene

While the full detailed protocol from the primary literature could not be accessed, the synthesis of **5,12-Dimethylchrysene** has been reported by Amin et al. (1988). The general approach for synthesizing dimethylchrysenes involves multi-step organic reactions. These can include Friedel-Crafts alkylation or cyclization of appropriate polyaromatic precursors. The purification of the final product is typically achieved through column chromatography to separate it from other isomers and impurities.[1]

In Vitro Metabolism Assay

The metabolism of **5,12-Dimethylchrysene** can be investigated using an in vitro assay with liver microsomes.[7]

Objective: To identify the metabolites produced from the enzymatic transformation of **5,12- Dimethylchrysene**.



Materials:

- 5,12-Dimethylchrysene
- Pooled human or rodent liver microsomes
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- Magnesium chloride (MgCl₂)
- Organic solvent for extraction (e.g., ethyl acetate)
- High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection
- Mass spectrometer for metabolite identification

Procedure:

- A reaction mixture is prepared containing phosphate buffer, MgCl₂, the NADPH regenerating system, and liver microsomes.
- The mixture is pre-incubated at 37°C.
- The reaction is initiated by the addition of 5,12-Dimethylchrysene dissolved in a suitable solvent (e.g., DMSO).
- The reaction is incubated at 37°C for a specified time.
- The reaction is stopped by the addition of a cold organic solvent, such as ethyl acetate,
 which also serves to extract the parent compound and its metabolites.
- The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for HPLC analysis.



 The metabolites are separated and quantified by HPLC, and their identities are confirmed by mass spectrometry.

Tumor Initiation Assay in Mouse Skin

The carcinogenic potential of **5,12-Dimethylchrysene** is assessed through a tumor initiation assay on mouse skin.[2]

Objective: To determine the tumor-initiating activity of **5,12-Dimethylchrysene**.

Materials:

- 5,12-Dimethylchrysene
- A suitable vehicle for topical application (e.g., acetone)
- A tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)
- A cohort of laboratory mice (e.g., CD-1 or SENCAR mice)

Procedure:

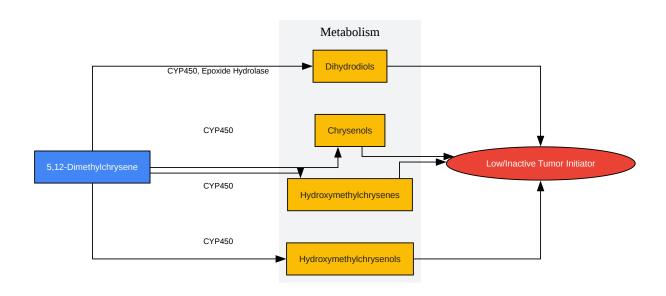
- The dorsal skin of the mice is shaved.
- A single topical application of a sub-carcinogenic dose of 5,12-Dimethylchrysene in the vehicle is administered to the shaved area. Control groups receive the vehicle alone.
- After a waiting period (typically 1-2 weeks), the promotion phase begins. This involves repeated topical applications of the tumor promoter (e.g., twice weekly) to the same area.
- The mice are monitored regularly, and the number and size of skin tumors (papillomas) are recorded over a period of several months.
- The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the test and control groups to assess the tumor-initiating activity of 5,12-Dimethylchrysene.

Metabolic Pathways and Biological Activity



The metabolism of **5,12-Dimethylchrysene** is a critical determinant of its biological activity. In vitro studies using rat and mouse liver homogenates have shown that it is metabolized into several products, including dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols.[7]

A key finding is that the methyl group at the 12-position sterically hinders the metabolic oxidation at the adjacent 1,2-positions.[7] This is significant because the formation of a dihydrodiol epoxide in the "bay region" is a common activation pathway for the carcinogenicity of many PAHs. The inhibition of this metabolic step is believed to be a primary reason for the observed low to inactive tumor-initiating activity of **5,12-Dimethylchrysene** compared to its highly carcinogenic isomer, **5,11-**dimethylchrysene.[4][5]

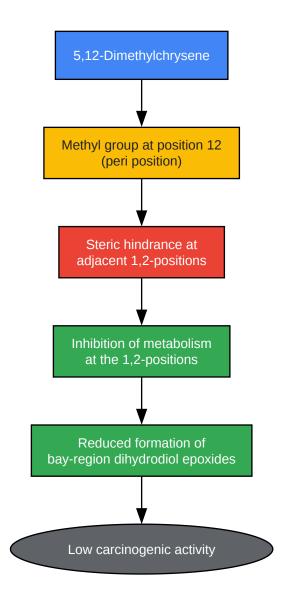


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Metabolic products of **5,12-Dimethylchrysene**.

The steric hindrance at the 1,2-positions by the 12-methyl group is a key structural feature influencing its biological activity.





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Logical flow from structure to biological activity.

Conclusion

5,12-Dimethylchrysene serves as an important case study in the structure-activity relationships of polycyclic aromatic hydrocarbons. Its physicochemical properties, particularly the steric hindrance imparted by the 12-methyl group, significantly influence its metabolic fate and result in a low carcinogenic potential. Further research to obtain more precise quantitative data on its physical properties and to fully elucidate the activity of all its metabolites will provide a more complete understanding of this compound's toxicological profile.



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References

- 1. Synthesis and tumor-initiating activities of dimethylchrysenes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,12-Dimethylchrysene | 14250-05-6 | Benchchem [benchchem.com]
- 3. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa -Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbon Wikipedia [en.wikipedia.org]
- 5. s3.smu.edu [s3.smu.edu]
- 6. Identification of metabolites of 5,11-dimethylchrysene and 5,12-dimethylchrysene and the influence of a peri-methyl group on their formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.pdx.edu [web.pdx.edu]
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